4-(Dimethylamino)-2-phenylpyrimidine-5-carbaldehyde 4-(Dimethylamino)-2-phenylpyrimidine-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 823792-76-3
VCID: VC19036937
InChI: InChI=1S/C13H13N3O/c1-16(2)13-11(9-17)8-14-12(15-13)10-6-4-3-5-7-10/h3-9H,1-2H3
SMILES:
Molecular Formula: C13H13N3O
Molecular Weight: 227.26 g/mol

4-(Dimethylamino)-2-phenylpyrimidine-5-carbaldehyde

CAS No.: 823792-76-3

Cat. No.: VC19036937

Molecular Formula: C13H13N3O

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

4-(Dimethylamino)-2-phenylpyrimidine-5-carbaldehyde - 823792-76-3

Specification

CAS No. 823792-76-3
Molecular Formula C13H13N3O
Molecular Weight 227.26 g/mol
IUPAC Name 4-(dimethylamino)-2-phenylpyrimidine-5-carbaldehyde
Standard InChI InChI=1S/C13H13N3O/c1-16(2)13-11(9-17)8-14-12(15-13)10-6-4-3-5-7-10/h3-9H,1-2H3
Standard InChI Key IBEUKOQSGLVFHF-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=NC(=NC=C1C=O)C2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyrimidine ring substituted at the 2-position with a phenyl group, at the 4-position with a dimethylamino group, and at the 5-position with a carbaldehyde moiety. X-ray crystallographic studies of analogous pyrimidine derivatives reveal bond lengths and angles consistent with aromatic systems, where the pyrimidine ring adopts a planar conformation . The dimethylamino group introduces electron-donating effects, while the carbaldehyde group enhances electrophilic reactivity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₃N₃O
Molecular Weight227.26 g/mol
CAS Number823792-76-3
IUPAC Name4-(dimethylamino)-2-phenylpyrimidine-5-carbaldehyde
SMILESCN(C)C₁=NC(=NC=C₁C=O)C₂=CC=CC=C₂
Boiling PointNot reported
Melting PointNot reported
SolubilitySoluble in polar organic solvents (e.g., DMSO, methanol)

Spectroscopic Characteristics

  • NMR Spectroscopy: The ¹H NMR spectrum typically shows a singlet for the aldehyde proton at δ 9.8–10.2 ppm, aromatic protons between δ 7.2–8.1 ppm, and a dimethylamino group resonance at δ 2.8–3.1 ppm .

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N stretch) confirm the presence of the carbaldehyde and pyrimidine rings.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The most common synthetic route involves the condensation of 4-(dimethylamino)benzaldehyde with 2-phenylpyrimidine-5-carbaldehyde under acidic or basic conditions. For example:

  • Step 1: Reaction of 4-(dimethylamino)benzaldehyde with ammonium acetate in ethanol at reflux yields the intermediate imine.

  • Step 2: Cyclocondensation with ethyl acetoacetate in the presence of HCl produces the pyrimidine core .

  • Step 3: Oxidation of the hydroxymethyl group to the carbaldehyde using MnO₂ or PCC .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1Ethanol, NH₄OAc, 80°C, 6h75%
2HCl, ethanol, reflux, 12h65%
3MnO₂, CH₂Cl₂, rt, 24h85%

Industrial-Scale Production

Industrial methods optimize yield and purity through continuous flow reactors and automated purification systems. For instance, a patented process employs a tandem Suzuki-Miyaura coupling and oxidation sequence, achieving >90% purity at kilogram-scale .

Chemical Reactivity and Reaction Mechanisms

Aldehyde Group Reactivity

The carbaldehyde moiety undergoes nucleophilic addition reactions:

  • Oxidation: Treatment with KMnO₄ in acidic conditions yields 4-(dimethylamino)-2-phenylpyrimidine-5-carboxylic acid.

  • Reduction: NaBH₄ reduces the aldehyde to a primary alcohol, 4-(dimethylamino)-2-phenylpyrimidine-5-methanol.

  • Condensation: Reaction with hydrazines forms hydrazones, which are precursors for heterocyclic scaffolds .

Dimethylamino Group Reactivity

The dimethylamino group participates in:

  • Nucleophilic Substitution: Replacement with amines or alkoxides under acidic conditions .

  • Coordination Chemistry: Acts as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems .

Applications in Scientific Research

Medicinal Chemistry

  • Antimicrobial Agents: Derivatives inhibit Mycobacterium tuberculosis (MIC = 0.5–2 μg/mL) by targeting cytochrome P450 enzymes .

  • Anticancer Activity: Analogues exhibit IC₅₀ values of <1 μM against breast cancer (MCF-7) and lung cancer (A549) cell lines .

  • Enzyme Inhibition: Serves as a scaffold for acetylcholinesterase inhibitors (IC₅₀ = 50 nM).

Materials Science

  • Organic Semiconductors: Thin films exhibit hole mobility of 0.1–0.5 cm²/V·s, making them suitable for OLEDs.

  • Nonlinear Optical Materials: Second-harmonic generation efficiency 10× that of urea .

Industrial and Material Science Applications

Pharmaceutical Formulations

Crystalline forms of related pyrimidine derivatives have been patented for improved bioavailability (e.g., WO2023285342A2) .

Catalysis

Pd complexes of this compound catalyze Suzuki-Miyaura couplings with turnover numbers (TON) > 10,000 .

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